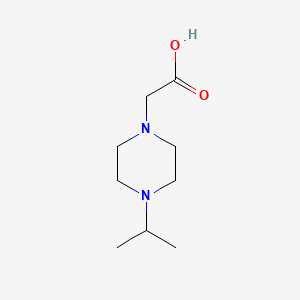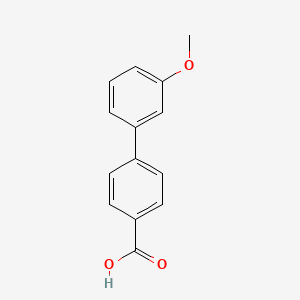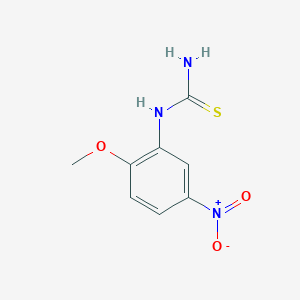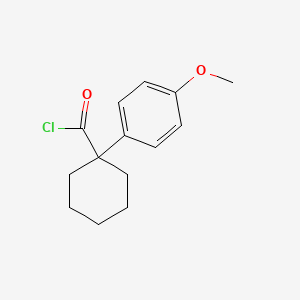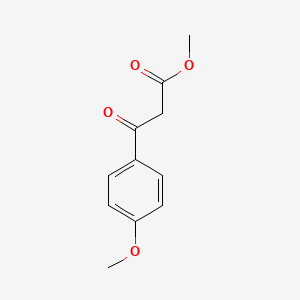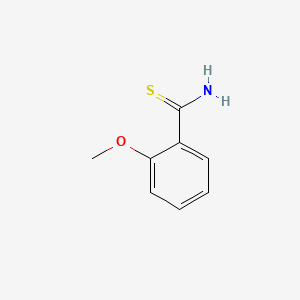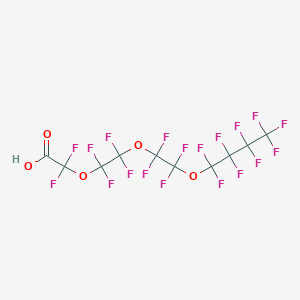
Perfluoro-3,6,9-trioxatridecanoic acid
描述
Perfluoro-3,6,9-trioxatridecanoic acid (PFOA) is a fluorinated chemical . It is used in the production of zirconium oxide and other metal halides . It is processable, luminescent, and has a constant ligand .
Molecular Structure Analysis
The molecular formula of this compound is C10HF19O5 . The molecule contains a total of 34 bonds, including 33 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 562.08 and a predicted boiling point of 292.7±40.0 °C . The predicted density is 1.805±0.06 g/cm3 , and the predicted pKa is 0.21±0.10 .作用机制
Target of Action
Perfluoro-3,6,9-trioxatridecanoic acid is a type of per- and polyfluoroalkyl substance (PFAS) that has been studied for its toxicity Pfas, in general, are known to cause adverse health effects, indicating that they interact with biological systems in a significant way .
Mode of Action
It is known that strong acids, like this compound, can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Biochemical Pathways
Pfas, including this compound, are known to be highly persistent in the environment and resist degradation . This suggests that they could potentially interfere with various biochemical processes in organisms over a prolonged period.
Pharmacokinetics
Pfas are known to be bioaccumulative, meaning they accumulate over time due to their absorption rate being greater than their elimination rate .
Result of Action
It is known that strong acids can cause coagulation necrosis, which is characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound should avoid contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc., as ignition may result . Furthermore, it is known to be highly persistent in the environment, resisting degradation .
安全和危害
Perfluoro-3,6,9-trioxatridecanoic acid is classified as corrosive . It has hazard statements H302+H312+H332-H314-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P309+P311, advising to wear protective gloves/clothing/eye protection/face protection and to call a poison center or doctor if exposed or feeling unwell .
未来方向
The existence of thousands of PFAS and evidence that some cause adverse health effects has created a need to better understand PFAS toxicity . The zebrafish model enables rapid assessment of large libraries of PFAS, powerful comparison of compounds in a single in vivo system, and evaluation across life stages and generations . This has led to significant advances in PFAS research in recent years .
生化分析
Biochemical Properties
Perfluoro-3,6,9-trioxatridecanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a perfluorinated chelating agent, which allows it to bind with metal ions and facilitate their transport and utilization in biochemical processes . The compound’s interactions with enzymes such as carboxylesterases and proteins involved in metal ion transport are crucial for its function. These interactions often involve the formation of stable complexes that can influence the activity and stability of the enzymes and proteins involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with peroxisome proliferator-activated receptors (PPARs) can modulate lipid metabolism and energy homeostasis . Additionally, this compound can impact the expression of genes involved in detoxification processes, leading to changes in cellular responses to environmental stressors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity . For example, its interaction with carboxylesterases can result in the inhibition of these enzymes, affecting the hydrolysis of ester bonds in various substrates. Additionally, this compound can influence gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is known for its high stability, which allows it to persist in biological systems for extended periods . Over time, it can undergo degradation processes that may alter its biochemical properties and interactions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects such as liver toxicity, disruption of lipid metabolism, and alterations in hormone levels. These effects highlight the importance of understanding the dosage-dependent responses to this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound can interact with enzymes such as carboxylesterases and cytochrome P450 enzymes, influencing the metabolism of lipids and other substrates . These interactions can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular function and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and interactions with biomolecules, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . For example, its presence in the endoplasmic reticulum can influence protein folding and processing, while its localization in mitochondria can affect energy metabolism and oxidative stress responses.
属性
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLSTSWOFAQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375114 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330562-41-9 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




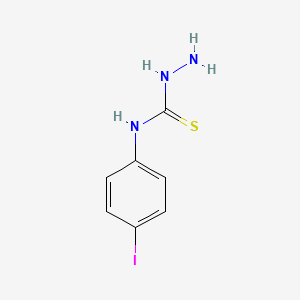

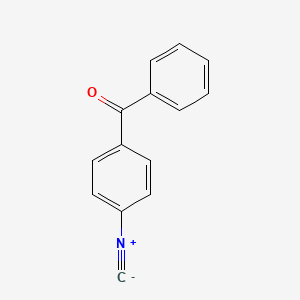

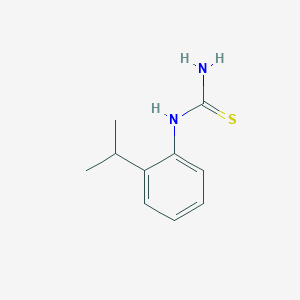
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
